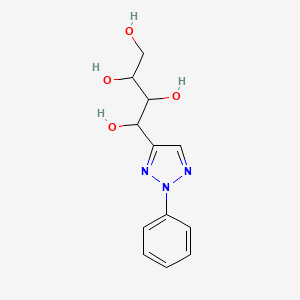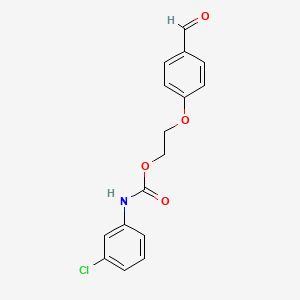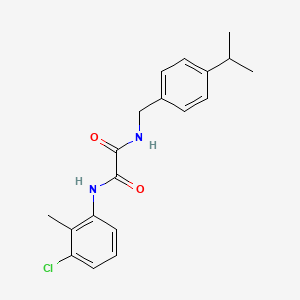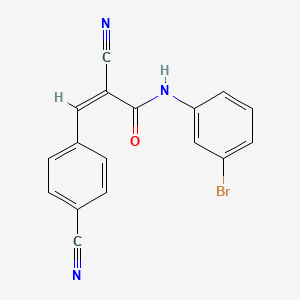![molecular formula C21H18ClNO4S B5033664 [4-[(2,5-Dimethylphenyl)sulfonylamino]phenyl] 4-chlorobenzoate](/img/structure/B5033664.png)
[4-[(2,5-Dimethylphenyl)sulfonylamino]phenyl] 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(2,5-Dimethylphenyl)sulfonylamino]phenyl] 4-chlorobenzoate: is an organic compound that belongs to the class of sulfonamides and benzoates This compound is characterized by the presence of a sulfonylamino group attached to a phenyl ring, which is further connected to a chlorobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(2,5-Dimethylphenyl)sulfonylamino]phenyl] 4-chlorobenzoate typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2,5-dimethylphenyl, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonylation: The amino group is then reacted with a sulfonyl chloride to form the sulfonylamino derivative.
Esterification: Finally, the sulfonylamino derivative is esterified with 4-chlorobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids.
Reduction: Reduction of the sulfonyl group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology : It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine : Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs. Industry : The compound is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [4-[(2,5-Dimethylphenyl)sulfonylamino]phenyl] 4-chlorobenzoate involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways related to inflammation and microbial growth.
Comparaison Avec Des Composés Similaires
[4-[(2,5-Dimethylphenyl)sulfonylamino]phenyl] 4-bromobenzoate: Similar structure but with a bromine atom instead of chlorine.
[4-[(2,5-Dimethylphenyl)sulfonylamino]phenyl] 4-fluorobenzoate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: The presence of the chlorine atom in [4-[(2,5-Dimethylphenyl)sulfonylamino]phenyl] 4-chlorobenzoate imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its bromine and fluorine analogs, which may have different reactivity and biological profiles.
Propriétés
IUPAC Name |
[4-[(2,5-dimethylphenyl)sulfonylamino]phenyl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO4S/c1-14-3-4-15(2)20(13-14)28(25,26)23-18-9-11-19(12-10-18)27-21(24)16-5-7-17(22)8-6-16/h3-13,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGOEXGKSCWNIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(benzylthio)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5033585.png)
![15-benzyl-19-isopropyl-5,9-dimethyl-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B5033590.png)
![2,5-bis(3,4-dimethoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5033600.png)
![(5Z)-5-{[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5033601.png)


![1-[2-(3-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5033630.png)


![3-[3-(cyclohexyloxy)-2-hydroxypropyl]-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5033647.png)


![N-(3-CHLOROPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE](/img/structure/B5033670.png)

